An In-Depth Technical Guide to 4,7-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4,7-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus is on bridging the gap between promising chemical entities and their practical application in research and development. This guide is born out of the increasing relevance of halogenated indoles as versatile synthons in medicinal chemistry. 4,7-Dibromo-1H-indole, in particular, presents a unique set of strategic advantages for the synthesis of complex molecular architectures. This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the how—from its fundamental properties to its application in cutting-edge drug discovery. Every protocol and piece of data has been meticulously sourced to ensure reliability and reproducibility in your own laboratory settings.
Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its effective utilization. This section details the key physical and spectral characteristics of 4,7-dibromo-1H-indole.
Physical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.
| Property | Value |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | Solid |
| Melting Point | 101-105 °C |
| Boiling Point | 368.956 °C at 760 mmHg (Predicted) |
| Density | 2.048 g/cm³ (Predicted) |
| Storage | Sealed in a dry, room temperature environment |
Note: Predicted values are computationally derived and should be used as an estimation.
Expert Insight: The melting point range suggests the compound is a crystalline solid at room temperature. The necessity for dry, sealed storage indicates potential sensitivity to moisture or air, a critical consideration for maintaining its integrity over time.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. Below is a summary of the expected spectroscopic signatures for 4,7-dibromo-1H-indole.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the N-H proton and the protons on the pyrrole and benzene rings. |
| ¹³C NMR | Resonances for the eight carbon atoms, with those bonded to bromine appearing in a characteristic region. |
| IR Spectroscopy | A distinct N-H stretching vibration, along with aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms. |
Self-Validating Principle in Spectroscopy: The confluence of data from these techniques provides a robust, self-validating confirmation of the structure. For instance, the number of unique signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. The isotopic pattern in the mass spectrum serves as a definitive confirmation of the presence and number of bromine atoms.
Synthesis and Reactivity: A Strategic Approach
The synthetic accessibility and predictable reactivity of 4,7-dibromo-1H-indole are central to its value as a building block.
Synthesis Protocol: Direct Bromination of 1H-Indole
A common and efficient method for the preparation of 4,7-dibromo-1H-indole is the direct bromination of indole. The choice of brominating agent and reaction conditions is critical to control selectivity and maximize yield.
Experimental Workflow: Synthesis of 4,7-Dibromo-1H-indole
Caption: A generalized workflow for the synthesis of 4,7-dibromo-1H-indole via direct bromination.
Detailed Step-by-Step Methodology:
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Reaction Setup: Dissolve 1H-indole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to a low temperature (typically 0 °C or below) using an ice-salt bath. This is a critical step to control the exothermic nature of the bromination and to minimize the formation of undesired side products.
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Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is preferable to liquid bromine as it is a solid and easier to handle, and it often provides better selectivity.
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Reaction Monitoring: Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,7-dibromo-1H-indole.
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Structural Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of both indole and NBS. The low-temperature addition of NBS is paramount to control the regioselectivity of the bromination, favoring the desired 4- and 7-positions. Monitoring by TLC is a simple yet effective way to prevent over-bromination and to determine the optimal reaction time.
Reactivity and Selective Functionalization
The synthetic utility of 4,7-dibromo-1H-indole lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The C4- and C7-positions are electronically and sterically distinct, enabling a chemist to target one position over the other through careful selection of reaction conditions. This is particularly valuable in palladium-catalyzed cross-coupling reactions.
Logical Relationship: Selective Cross-Coupling
Caption: A simplified diagram illustrating the potential for selective functionalization of 4,7-dibromo-1H-indole.
Expert Insight on Selectivity: The C4-position of the indole ring is generally more sterically accessible and electronically favorable for oxidative addition to a palladium(0) catalyst compared to the more hindered C7-position. By employing milder reaction conditions (e.g., lower temperatures, specific ligands), it is often possible to achieve selective coupling at the C4-position. More forcing conditions can lead to di-substitution at both the C4 and C7 positions.
Applications in Medicinal Chemistry and Drug Discovery
The 4,7-dibromo-1H-indole scaffold is a valuable starting material for the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization allows for the systematic exploration of chemical space in the development of new therapeutic agents.
Kinase Inhibitors
A significant application of 4,7-dibromo-1H-indole is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 4- and 7-positions allows for the fine-tuning of potency and selectivity. For instance, 4,7-dibromo-1H-indole can be used as a key intermediate in the synthesis of carbazole carboxamide-based inhibitors for the treatment of lymphatic leukemia.
Other Therapeutic Areas
The versatility of the 4,7-dibromo-1H-indole scaffold extends beyond kinase inhibitors. Its derivatives are being explored for a range of other therapeutic applications, leveraging the diverse biological activities associated with the indole core.
Conclusion and Future Outlook
4,7-Dibromo-1H-indole is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physical and spectroscopic properties, coupled with its predictable and selective reactivity, make it an invaluable asset in the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like 4,7-dibromo-1H-indole will only increase. Future research will likely focus on the development of even more selective and efficient methods for its functionalization, further expanding its utility in the ongoing quest for new and improved medicines.
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